
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide, also known as NCL, is a chemical compound that has been extensively studied for its biological and chemical properties. NCL is a sulfonamide derivative that has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. In
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. Additionally, this compound may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to the inhibition of bacterial and fungal growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage of this compound is its potent antibacterial, antifungal, and anticancer activities, making it a useful tool for studying the mechanisms of bacterial and fungal growth and cancer cell growth. Additionally, this compound is relatively easy to synthesize and purify, making it a readily available compound for lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved biological and chemical properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of bacterial and fungal infections and cancer. Finally, studies are needed to fully explore the potential toxicity of this compound and its derivatives.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide can be synthesized through a multi-step reaction process involving the condensation of 3-chloro-4-methoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting this compound product is then purified through recrystallization or column chromatography.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide has been extensively studied for its biological and chemical properties. In particular, this compound has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-12-7-6-9(8-10(12)14)15-22(19,20)13-5-3-2-4-11(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZTPRXEPSMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


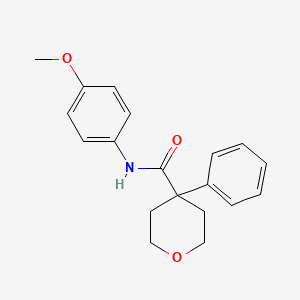
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

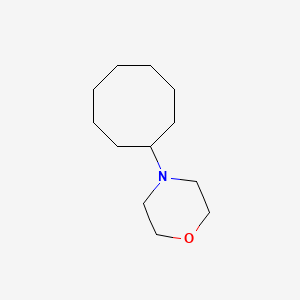
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
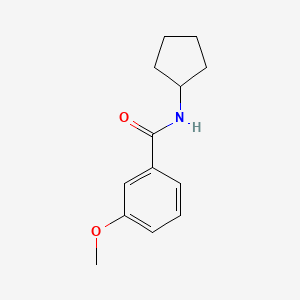
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
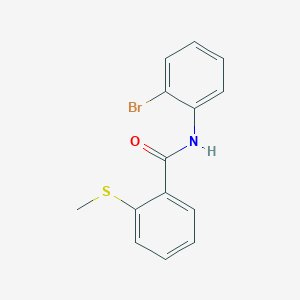
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
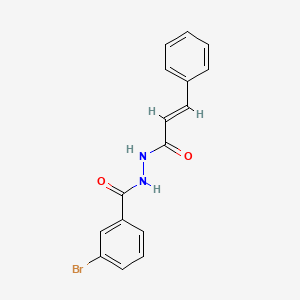

![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)